molecular formula C15H18N2O3S B5613559 6-Ethoxy-7-(4-methoxyphenyl)-5-methyl-2-sulfanylidene-1,7-dihydro-1,3-diazepin-4-one

6-Ethoxy-7-(4-methoxyphenyl)-5-methyl-2-sulfanylidene-1,7-dihydro-1,3-diazepin-4-one

Cat. No.: B5613559
M. Wt: 306.4 g/mol
InChI Key: IUVMRFHVRFWZBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethoxy-7-(4-methoxyphenyl)-5-methyl-2-sulfanylidene-1,7-dihydro-1,3-diazepin-4-one is a complex organic compound with a unique structure that includes ethoxy, methoxyphenyl, methyl, and sulfanylidene groups

Preparation Methods

The synthesis of 6-Ethoxy-7-(4-methoxyphenyl)-5-methyl-2-sulfanylidene-1,7-dihydro-1,3-diazepin-4-one involves several steps. One common method includes the reaction of appropriate starting materials under controlled conditions to form the desired product. The reaction conditions typically involve the use of solvents, catalysts, and specific temperatures to ensure the correct formation of the compound. Industrial production methods may involve scaling up these reactions using larger reactors and more efficient processes to produce the compound in bulk.

Chemical Reactions Analysis

6-Ethoxy-7-(4-methoxyphenyl)-5-methyl-2-sulfanylidene-1,7-dihydro-1,3-diazepin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or other reduced forms.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, it could be explored for its therapeutic potential in treating various diseases. Additionally, it may have industrial applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 6-Ethoxy-7-(4-methoxyphenyl)-5-methyl-2-sulfanylidene-1,7-dihydro-1,3-diazepin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Properties

IUPAC Name

6-ethoxy-7-(4-methoxyphenyl)-5-methyl-2-sulfanylidene-1,7-dihydro-1,3-diazepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-4-20-13-9(2)14(18)17-15(21)16-12(13)10-5-7-11(19-3)8-6-10/h5-8,12H,4H2,1-3H3,(H2,16,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVMRFHVRFWZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)NC(=S)NC1C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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